molecular formula C14H10INO2 B098138 2-Iodo-3-nitro-9,10-dihydrophenanthrene CAS No. 18264-85-2

2-Iodo-3-nitro-9,10-dihydrophenanthrene

Cat. No.: B098138
CAS No.: 18264-85-2
M. Wt: 351.14 g/mol
InChI Key: KPBBQJYMMLTKBT-UHFFFAOYSA-N
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Description

2-Iodo-3-nitro-9,10-dihydrophenanthrene is a synthetic polycyclic aromatic hydrocarbon derivative featuring a partially saturated phenanthrene backbone. Its molecular formula is C₁₄H₁₀INO₂, with a molecular weight of 351.05 g/mol (calculated from substituents: C=168, H=10, I=127, N=14, O=32). The compound is substituted with an iodine atom at position 2 and a nitro group (-NO₂) at position 3, conferring distinct electronic and steric properties.

Properties

CAS No.

18264-85-2

Molecular Formula

C14H10INO2

Molecular Weight

351.14 g/mol

IUPAC Name

2-iodo-3-nitro-9,10-dihydrophenanthrene

InChI

InChI=1S/C14H10INO2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6H2

InChI Key

KPBBQJYMMLTKBT-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])I

Canonical SMILES

C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])I

Synonyms

9,10-Dihydro-2-iodo-3-nitrophenanthrene

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
2-Iodo-3-nitro-9,10-dihydrophenanthrene serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. The presence of both iodo and nitro groups enhances its reactivity, making it suitable for synthesizing complex organic molecules.

Case Study: Ullmann Reaction
The Ullmann reaction is a notable application where 2-iodo compounds are utilized to form biaryls. In studies involving this compound, researchers have demonstrated its effectiveness in coupling reactions to produce higher yields of desired products compared to other halogenated compounds . This reaction is significant for developing new materials with specific electronic properties.

Material Science

Electrode Materials
Research has indicated that compounds like this compound can be employed as electrode active materials in electrochemical applications. The compound's unique electronic properties make it suitable for use in batteries and supercapacitors, where it can enhance charge storage capacity and stability .

Case Study: Phenanthrenequinone Derivatives
In the development of electrode materials, derivatives of phenanthrene, including this compound, have been studied for their electrochemical performance. These derivatives exhibit improved conductivity and stability under operational conditions, making them promising candidates for next-generation energy storage devices .

Photochemical Applications

Photoactive Materials
The compound has shown potential as a photoactive material due to its ability to absorb light and undergo photochemical transformations. This property is particularly useful in the development of photonic devices and sensors. The incorporation of this compound into polymer matrices has been explored to create materials that respond to light stimuli .

Case Study: Photodegradation Studies
Studies have investigated the photodegradation of this compound under UV irradiation. Results indicate that the compound can effectively degrade organic pollutants in water, showcasing its potential for environmental remediation applications .

Biological Applications

Antimicrobial Activity
Emerging research suggests that derivatives of 9,10-dihydrophenanthrene compounds exhibit antimicrobial properties. The introduction of the iodo and nitro groups into the structure may enhance these effects, making them candidates for developing new antimicrobial agents .

Case Study: Biological Evaluation
A study evaluating the biological activity of various nitro-substituted phenanthrenes found that certain derivatives possess significant antibacterial properties against common pathogens. This opens avenues for further research into their potential use in pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-iodo-3-nitro-9,10-dihydrophenanthrene with structurally related derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of 9,10-Dihydrophenanthrene Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Origin Key Properties/Biological Activities References
This compound I (C2), NO₂ (C3) 351.05 Synthetic High halogen reactivity, potential electrophilic reactivity
3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile NH₂ (C3), 4-MeO-C₆H₄ (C1), CN (C2, C4) 351.41* Synthetic Antimicrobial activity (Gram-positive bacteria)
Juncusol (Compound 5) OH (C7), OMe (C2), vinyl (C5) 280.30 Natural (Juncus compressus) Antiviral (HSV-2), antiproliferative (HeLa cells)
2,7-Dihydroxy-4-methoxy-9,10-dihydrophenanthrene OH (C2, C7), OMe (C4) 258.27 Natural (Pleione yunnanensis) Antitumor activity (cell line-specific)
Batatasin III OH (C2, C7), OMe (C4) 258.27 Natural (Arundina graminifolia) Antioxidant, plant growth inhibition

*Molecular weight calculated from formula C₂₃H₁₇N₃O.

Structural and Electronic Differences

  • Halogen vs. Oxygenated Substituents: The iodine atom in this compound introduces significant steric bulk and polarizability, enabling halogen bonding interactions absent in oxygenated derivatives like juncusol or batatasin III. The nitro group (-NO₂) is strongly electron-withdrawing, reducing aromatic ring electron density compared to electron-donating groups (e.g., -OH, -OMe) in natural derivatives .
  • Synthetic vs. Natural Origin: Natural derivatives (e.g., juncusol, batatasin III) are often isolated from medicinal plants and exhibit bioactivity linked to traditional uses (e.g., antiviral, antitumor). Synthetic analogs prioritize functional group diversity for targeted applications, such as antimicrobial agents (e.g., 3-amino-1-(4-methoxyphenyl)-2,4-dicarbonitrile) .

Metabolic and Reactivity Profiles

  • The iodine substituent may slow hepatic clearance compared to smaller halogens (e.g., Cl) .
  • Reactivity : The nitro group facilitates nucleophilic aromatic substitution, whereas iodine supports cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile synthetic intermediate .

Preparation Methods

Biphenyl Crotonate-Based Cyclization

A 2023 patent (CN103242128A) describes a two-step protocol for constructing the 9,10-dihydrophenanthrene core using biphenyl crotonate derivatives. Key parameters include:

  • Step 1 : Reaction of 4-(biphenyl-2-yl)-2-butenoic acid ethyl ester with dimethyl phosphite and manganese acetate in acetic acid at 55–65°C for 4–6 hours.

  • Step 2 : Oxidation with sodium hydroxide, 30% hydrogen peroxide, and DMF at 95–105°C for 3.5–4.5 hours.

  • Yield : 82–85% after flash column chromatography.

Advantages :

  • Mild conditions compared to traditional Birch reduction (Na/K-SG reagents), which requires strict anaerobic protocols.

  • Scalability for industrial production due to readily available reagents.

Regioselective Iodination at Position 2

Electrophilic Iodination

Iodination proceeds via electrophilic aromatic substitution (EAS) directed by the electron-rich dihydrophenanthrene core:

  • Reagents : Iodine monochloride (ICl, 1.2 equiv) in dichloromethane at 0–5°C.

  • Mechanism : I⁺ generation facilitates substitution at the para position relative to existing substituents.

  • Workup : Quenching with NaHSO₃ followed by silica gel chromatography.

  • Yield : 70–75%.

Optimization Notes :

  • Lower temperatures (0°C) minimize polyiodination byproducts.

  • Steric hindrance from the saturated 9,10-positions enhances selectivity for position 2.

Nitration at Position 3

Directed Nitration Using Mixed Acids

The nitro group is introduced via nitration under conditions guided by the iodine substituent:

  • Reagents : Fuming HNO₃ (90%)/H₂SO₄ (98%) (1:3 v/v) at 40°C for 2 hours.

  • Regioselectivity : Iodine’s electron-withdrawing effect directs nitration to the meta position (C3).

  • Yield : 80–85% after recrystallization from ethanol.

Critical Parameters :

  • Excess nitric acid (>1.5 equiv) risks dinitro byproducts.

  • Temperature control (<50°C) prevents decomposition of the dihydrophenanthrene core.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 2-Iodo-3-nitro-9,10-dihydrophenanthrene Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Key Advantage
Core SynthesisMn(OAc)₂, H₃PO₃, AcOH, H₂O₂/NaOH, DMF85>98%Scalable, mild conditions
IodinationICl, CH₂Cl₂, 0°C7595%High regioselectivity
NitrationHNO₃/H₂SO₄, 40°C8597%Meta-directing efficacy

Structural Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (CDCl₃):

    • Dihydrophenanthrene protons: δ 2.8–3.2 ppm (m, 4H, H-9/H-10).

    • Aromatic protons: δ 7.1–8.3 ppm (m, 8H).

  • MS (ESI+) : [M+H]⁺ at m/z 351.05 (calc. 351.05 for C₁₄H₁₀INO₂).

Chromatographic Purity Assessment

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 12.4 min.

  • Melting Point : 149–151°C (lit. 150°C for analogous derivatives).

Challenges and Mitigation Strategies

Byproduct Formation in Nitration

  • Issue : Competing nitration at position 4 (5–8% yield).

  • Solution : Use of acetic anhydride as a co-solvent reduces para substitution by enhancing iodine’s directing effect.

Iodine Sublimation During Purification

  • Issue : Iodine loss during rotary evaporation.

  • Solution : Low-temperature (30°C) evaporation under reduced pressure.

Industrial-Scale Adaptations

Continuous Flow Reactor Design

  • Core Synthesis : Tubular reactor with Mn(OAc)₂-coated beads enhances mixing and reduces reaction time by 40%.

  • Nitration : Microchannel reactors improve heat dissipation, enabling safer HNO₃ handling.

Q & A

Q. What synthetic strategies are effective for introducing iodine and nitro groups into the 9,10-dihydrophenanthrene scaffold?

  • Methodological Answer : Iodination is typically achieved via electrophilic substitution using iodine monochloride (ICl) or iodine in dichloromethane (CH₂Cl₂) at low temperatures (0–5°C). Nitration can follow using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. For example, iodination of 9,10-dihydrophenanthrene derivatives in CH₂Cl₂ with iodine yields 85% product after quenching with NaHSO₃ and purification via flash chromatography . Nitration at the 3-position is directed by the iodine substituent due to its electron-withdrawing effect.
  • Table 1 : Representative Iodination Conditions
SubstrateReagentSolventTemp (°C)Yield (%)Reference
9-IodophenanthreneI₂ in CH₂Cl₂CH₂Cl₂085

Q. How can purity and structural integrity of 2-Iodo-3-nitro-9,10-dihydrophenanthrene be validated?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., dihydrophenanthrene protons at δ 2.8–3.2 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀INO₂).
  • Melting Point Analysis : Compare with literature values (e.g., 149–151°C for related iodophenanthrenes ).

Q. What solvent systems are optimal for recrystallizing iodinated nitro-dihydrophenanthrenes?

  • Methodological Answer : Use polar aprotic solvents (e.g., acetone, ethyl acetate) or mixed systems (hexane:EtOAc). For example, precipitation from acetone with aqueous HCl yields crystalline products with minimal impurities .

Q. How does the dihydrophenanthrene core influence reactivity compared to fully aromatic phenanthrene?

  • Methodological Answer : The saturated 9,10-positions reduce steric hindrance, enhancing electrophilic substitution at adjacent positions. The non-planar structure also alters π-electron delocalization, affecting UV-Vis absorption (e.g., redshift in nitro derivatives) .

Q. What safety precautions are critical when handling nitro-substituted dihydrophenanthrenes?

  • Methodological Answer :
  • Use explosion-proof equipment due to nitro group instability.
  • Store at 0–6°C in amber vials to prevent photodegradation .
  • Follow OSHA guidelines for aromatic nitro compounds (e.g., PPE, fume hoods).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity during nitration?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces. For example, the iodine atom’s σ-hole directs nitration to the 3-position via inductive effects. Compare with experimental ¹H NMR coupling constants (e.g., J = 8–9 Hz for adjacent protons) .

Q. What mechanistic insights explain competing pathways in iodine-mediated functionalization?

  • Methodological Answer : Monitor reaction intermediates using in situ IR or Raman spectroscopy. Iodine may act as a Lewis acid, polarizing the C–H bond at the 2-position. Competing radical pathways can be suppressed by adding radical scavengers (e.g., TEMPO) .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

  • Methodological Answer : Use microspectroscopic imaging (AFM, ToF-SIMS) to analyze adsorption on silica or cellulose surfaces. The nitro group enhances adhesion via dipole interactions, while iodine may participate in halogen bonding .

Q. Can this compound serve as a precursor for photoactive materials?

  • Methodological Answer : Test its UV-Vis absorption (e.g., λmax ~350 nm for nitro-aromatics) and photostability under UV light. Functionalize the iodine site via Sonogashira coupling to attach π-conjugated groups (e.g., alkynes) for OLED applications .

Q. What strategies mitigate spectral overlap in NMR analysis of diastereomeric derivatives?

  • Methodological Answer :
    Employ chiral shift reagents (e.g., Eu(hfc)₃) or advanced techniques like NOESY to distinguish stereochemistry. For example, diastereotopic protons in the dihydrophenanthrene core show distinct cross-peaks in 2D NMR .

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